molecular formula C18H18FNO4S B6413294 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261899-77-7

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413294
CAS RN: 1261899-77-7
M. Wt: 363.4 g/mol
InChI Key: POXUNCCJDPCLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (2F5PPSB) is an organic compound with a high degree of structural complexity. It is an important intermediate in the synthesis of many drugs, such as anti-inflammatory agents, antifungal drugs, and antiviral agents. 2F5PPSB has also been used in scientific research for the study of enzyme-catalyzed reactions and for the development of novel pharmaceuticals.

Mechanism of Action

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a reversible inhibitor of cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme, blocking the binding of arachidonic acid, which is the substrate for COX-2. This prevents the formation of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-fungal and antiviral activity in vitro. In addition, 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have anti-proliferative effects in prostate cancer cells.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a relatively stable compound, making it suitable for use in laboratory experiments. It is also a relatively inexpensive compound, making it an attractive option for research purposes. However, it is also a relatively complex compound, making it difficult to synthesize.

Future Directions

There are several potential future directions for research on 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. These include the development of new synthesis methods, the study of its mechanism of action, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted on its potential use in the development of novel pharmaceuticals and other medical treatments.

Synthesis Methods

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized using a variety of methods. The most common method is a two-step process involving the condensation of piperidine-1-sulfonyl chloride with 5-fluorobenzoic acid followed by a reaction with piperidine-1-sulfonyl chloride. An alternative method involves the condensation of piperidine-1-sulfonyl chloride with 4-fluorobenzoic acid followed by a reaction with 5-fluorobenzoic acid.

Scientific Research Applications

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in scientific research for the study of enzyme-catalyzed reactions. It has been used to investigate the mechanism of action of enzyme-catalyzed reactions, such as the hydrolysis of ester bonds. 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has also been used in the development of novel pharmaceuticals, such as inhibitors of cyclooxygenase-2 (COX-2).

properties

IUPAC Name

2-fluoro-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-17-9-6-14(12-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUNCCJDPCLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692382
Record name 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261899-77-7
Record name 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.